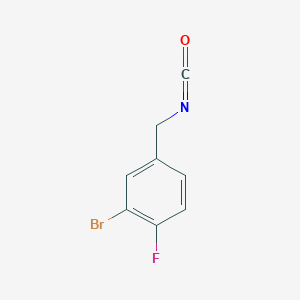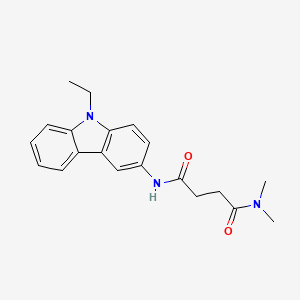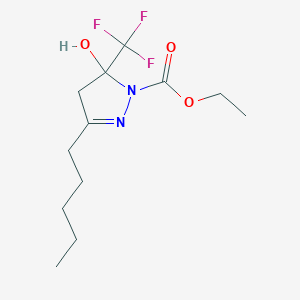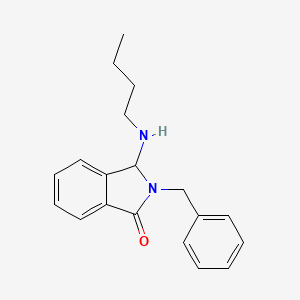
3-Bromo-4-fluoro-isocyanatomethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-isocyanatomethylbenzene: is an organic compound with the molecular formula C8H5BrFNO and a molecular weight of 230.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and isocyanate functional groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-isocyanatomethylbenzene typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Reactants: Bromobenzene, fluorobenzene, and isocyanate precursors.
Catalysts: Specific catalysts to facilitate the reactions.
Reaction Conditions: Controlled temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the benzene ring.
Reduction Products: Amino derivatives of the benzene ring.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new chemical reactions and methodologies.
Biology:
- Utilized in the study of biochemical pathways and enzyme interactions.
- Acts as a probe to investigate biological systems.
Medicine:
- Potential applications in drug discovery and development.
- Used in the synthesis of pharmaceutical compounds.
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the manufacture of advanced materials and polymers.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-Bromo-4-fluoro-isocyanatomethylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can react with nucleophilic sites in proteins, leading to the formation of covalent bonds and subsequent biological effects. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison:
- 3-Bromo-4-fluoro-isocyanatomethylbenzene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and applications compared to other similar compounds.
- 3-Bromo-4-fluorobenzaldehyde and 3-Bromo-4-fluorobenzotrifluoride lack the isocyanate group, making them less versatile in certain chemical reactions and applications.
Properties
Molecular Formula |
C8H5BrFNO |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5BrFNO/c9-7-3-6(4-11-5-12)1-2-8(7)10/h1-3H,4H2 |
InChI Key |
LJGQTQJCZBAWLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12458463.png)


![N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide](/img/structure/B12458479.png)
![methyl N-[(3-chlorophenyl)carbonyl]glycinate](/img/structure/B12458491.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458500.png)

![N'-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide](/img/structure/B12458507.png)
![2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12458508.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B12458510.png)
![(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12458515.png)

![Phenyl 2-({[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexyl]carbonyl}oxy)benzoate (non-preferred name)](/img/structure/B12458521.png)
